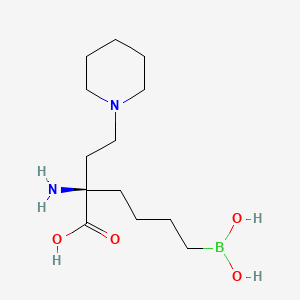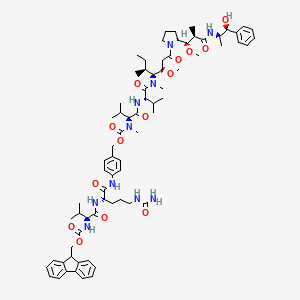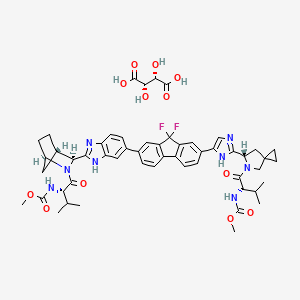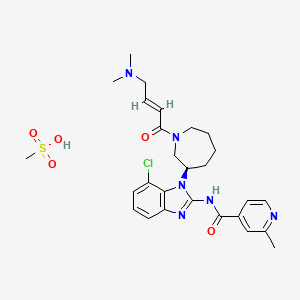
MK-8245 Trifluoroacetate
Übersicht
Beschreibung
MK-8245 Trifluoroacetate is a phenoxy piperidine isoxazole derivative . It functions as a potent, liver-targeting stearoyl-CoA desaturase (SCD) inhibitor . It demonstrates significant anti-diabetic and anti-dyslipidemic effects . It showcases high specificity and efficacy against SCD1 across various species .
Synthesis Analysis
The synthesis of MK-8245 Trifluoroacetate involves a tetrazole acetic acid moiety that facilitates liver-targeting through OATPs recognition . Its inhibition potency in rat hepatocyte assays surpasses that in HepG2 cell assays devoid of active OATPs .Molecular Structure Analysis
The molecular structure of MK-8245 Trifluoroacetate is C17H16BrFN6O4 . It is a phenoxy piperidine isoxazole derivative . The 3D chemical structure image of MK-8245 Trifluoroacetate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
MK-8245 Trifluoroacetate exhibits a significant SCD inhibition in the rat hepatocyte assay which contains functional, active OATPs . It is only weakly active in the HepG2 cell assay which is devoid of active OATPs .Wissenschaftliche Forschungsanwendungen
1. Therapeutic Window in Diabetes and Dyslipidemia Treatment
MK-8245 Trifluoroacetate has been explored for its potential use in the chronic treatment of diabetes and dyslipidemia. Research led by Oballa et al. (2011) focused on designing liver-targeted SCD inhibitors to establish a therapeutic window that minimizes exposure in tissues associated with adverse events, such as skin and eye tissues. This led to the discovery of MK-8245, which shows preclinical antidiabetic and antidyslipidemic efficacy with a significantly improved therapeutic window (Oballa et al., 2011).
2. Catalysis in Organic Synthesis
MK-8245 Trifluoroacetate plays a role in organic synthesis as a catalyst. Vermoortele et al. (2013) demonstrated its use in the catalytic activity of the zirconium terephthalate UiO-66(Zr). The material, synthesized with a combination of trifluoroacetic acid and HCl, showed improved catalytic activity for Lewis acid catalyzed reactions due to its open framework and numerous open sites (Vermoortele et al., 2013).
3. Role in Photocatalysis
In the realm of photocatalysis, MK-8245 Trifluoroacetate, particularly trifluoroacetic acid, has been identified as a beneficial co-catalyst. Bi et al. (2015) found that trifluoroacetic acid helps accelerate hole transfer, thereby enhancing photocatalytic H2 evolution activity. This application significantly contributes to the efficiency of photocatalytic conversion (Bi et al., 2015).
4. Impact on Megakaryocyte Differentiation and Platelet Production
A study by Fock et al. (2008) explored the effect of MK-8245 Trifluoroacetate on megakaryocyte differentiation and platelet production. By overexpressing the p45 subunit of NF-E2, the study observed an enhanced proportion of mature megakaryocytes and potential for platelet production, both in vitro and in vivo (Fock et al., 2008).
Wirkmechanismus
Safety and Hazards
The safety data sheet for MK-8245 Trifluoroacetate advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBPCMXFQYATAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF4N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735343 | |
| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MK-8245 Trifluoroacetate | |
CAS RN |
1415559-41-9 | |
| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)





![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)





